6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure, which is substituted with a chloro group, a methyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common approach is the reaction of 4-chloropyrimidine with N-methyl-oxan-4-amine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to naturally occurring molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
6-chloro-4-(furan-2-yl)pyrimidin-4-amine
6-chloro-N-methyl-N-(oxan-4-yl)pyridin-4-amine
Uniqueness: 6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.
Properties
IUPAC Name |
6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14(8-2-4-15-5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZYHMTUSANOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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